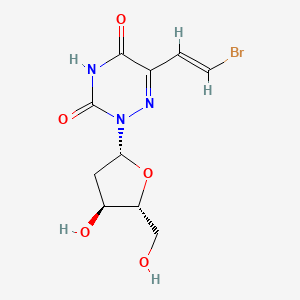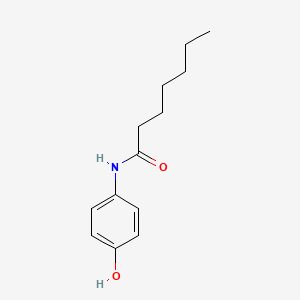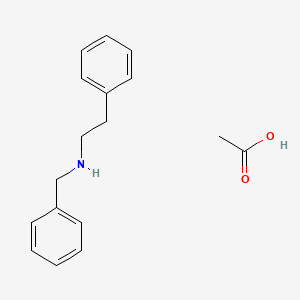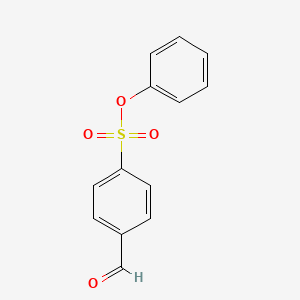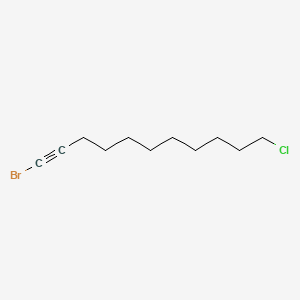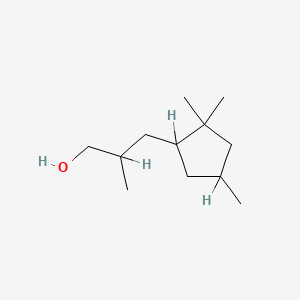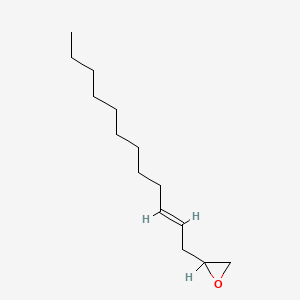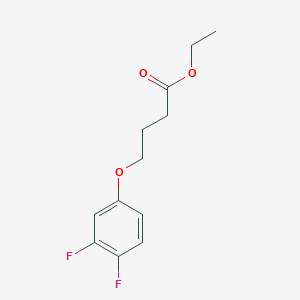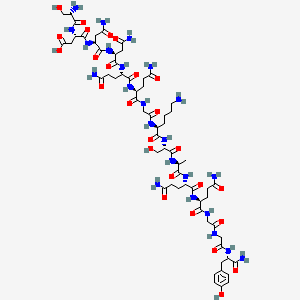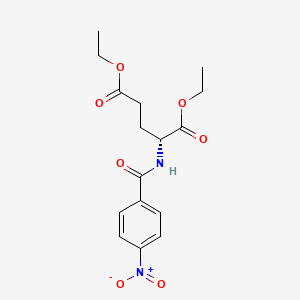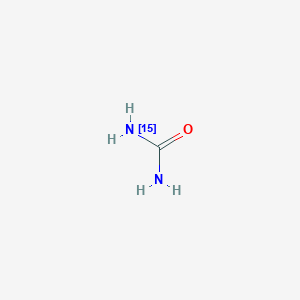
Urea mono N-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea mono N-15 is a nitrogen-containing compound that is isotopically labeled with nitrogen-15. This labeling makes it particularly useful in various scientific research applications, especially in studies involving nitrogen metabolism and tracing nitrogen pathways in biological systems. Urea itself is a simple organic compound with the formula CO(NH2)2, and the incorporation of nitrogen-15 allows for precise tracking and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea mono N-15 typically involves the reaction of isotopically labeled ammonia (NH3) with carbon dioxide (CO2) under high pressure and temperature conditions. This process is similar to the industrial synthesis of regular urea but uses nitrogen-15 labeled ammonia as a starting material. The reaction can be represented as follows:
NH315+CO2→CO(NH215)2
Industrial Production Methods
Industrial production of this compound follows a similar process to that of regular urea but requires the use of nitrogen-15 enriched ammonia. The process involves the high-pressure reaction of ammonia and carbon dioxide, followed by crystallization and purification steps to obtain the final product with high isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Urea mono N-15 undergoes various chemical reactions, including:
Hydrolysis: Urea can be hydrolyzed to produce ammonia and carbon dioxide.
Oxidation: Urea can be oxidized to produce nitrogen oxides and carbon dioxide.
Substitution: Urea can participate in substitution reactions where one or both of the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as urease.
Oxidation: Can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Often involves reagents like isocyanates or carbamoyl chlorides.
Major Products Formed
Hydrolysis: Ammonia and carbon dioxide.
Oxidation: Nitrogen oxides and carbon dioxide.
Substitution: Various substituted urea derivatives depending on the reagents used.
Scientific Research Applications
Urea mono N-15 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in studies of nitrogen metabolism and tracing nitrogen pathways in chemical reactions.
Biology: Employed in metabolic studies to trace nitrogen incorporation into proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic tests to measure urea cycle function and nitrogen balance in patients.
Industry: Applied in agricultural research to study nitrogen utilization in plants and soil nitrogen dynamics.
Mechanism of Action
The mechanism of action of urea mono N-15 involves its incorporation into various biological and chemical processes where nitrogen is a key component. The nitrogen-15 isotope allows for precise tracking and analysis of nitrogen pathways. In biological systems, urea is metabolized by the enzyme urease, which catalyzes its hydrolysis to ammonia and carbon dioxide. This process is crucial for nitrogen excretion and recycling in living organisms.
Comparison with Similar Compounds
Similar Compounds
Urea: The non-labeled version of urea, commonly used in agriculture and industry.
N-Substituted Ureas: Compounds where one or both amine groups are replaced by other functional groups, used in pharmaceuticals and agrochemicals.
Carbamides: A broader class of compounds that includes urea and its derivatives.
Uniqueness
Urea mono N-15 is unique due to its isotopic labeling with nitrogen-15, which allows for detailed studies of nitrogen metabolism and pathways. This makes it particularly valuable in research settings where precise tracking of nitrogen is required.
Properties
CAS No. |
71451-00-8 |
|---|---|
Molecular Formula |
CH4N2O |
Molecular Weight |
61.049 g/mol |
IUPAC Name |
amino(azanyl)methanone |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i2+1 |
InChI Key |
XSQUKJJJFZCRTK-VQEHIDDOSA-N |
Isomeric SMILES |
C(=O)(N)[15NH2] |
Canonical SMILES |
C(=O)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


